2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone
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Overview
Description
2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.199 g/mol . This compound is characterized by the presence of a hydroxy group attached to a cyclohexyl ring and an ethanone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques may be utilized to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexyl ethanones.
Scientific Research Applications
2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxycyclohexyl)ethanone
- 2-(1’-Hydroxycyclohexyl)cyclohexanone
- 2-Hydroxy-1-phenylethanone
Uniqueness
2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone is unique due to its specific structural features, such as the presence of both a hydroxy group and a cyclohexyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
100849-70-5 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-hydroxy-1-(1-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H14O3/c9-6-7(10)8(11)4-2-1-3-5-8/h9,11H,1-6H2 |
InChI Key |
WDUYKKAPKIGBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)CO)O |
Origin of Product |
United States |
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